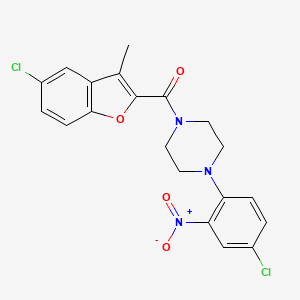![molecular formula C15H13Cl3N2O B4597872 N-(3-chlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4597872.png)
N-(3-chlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea
Übersicht
Beschreibung
N-(3-chlorophenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features chlorinated phenyl groups, which can impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea typically involves the reaction of 3-chloroaniline with 2,4-dichloroacetophenone in the presence of a suitable catalyst. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Temperature: Elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reaction time. Continuous flow reactors might be used to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions could target the carbonyl group or the chlorinated phenyl rings.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation Products: Chlorinated benzoic acids or quinones.
Reduction Products: Amines or alcohols.
Substitution Products: Derivatives with substituted phenyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The chlorinated phenyl groups could enhance binding affinity or specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-phenyl-N’-[1-(2,4-dichlorophenyl)ethyl]urea
- N-(3-chlorophenyl)-N’-phenylurea
- N-(2,4-dichlorophenyl)-N’-phenylurea
Uniqueness
N-(3-chlorophenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea is unique due to the presence of both 3-chlorophenyl and 2,4-dichlorophenyl groups, which can impart distinct chemical reactivity and biological activity compared to other urea derivatives.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O/c1-9(13-6-5-11(17)8-14(13)18)19-15(21)20-12-4-2-3-10(16)7-12/h2-9H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMRRTDCHYQERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6Z)-6-(furan-2-ylmethylidene)-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4597792.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)hexanamide](/img/structure/B4597798.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4597806.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B4597821.png)
![2-[4-[(E)-[1-(4-methoxycarbonylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B4597827.png)
![N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,3-DIPHENYLPROPANAMIDE](/img/structure/B4597830.png)
![2-[(4-tert-butylbenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylic acid](/img/structure/B4597845.png)
![2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE](/img/structure/B4597852.png)
![4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4597866.png)
![ETHYL 6-METHYL-2-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4597876.png)
![4-oxo-4-{[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}butanoic acid](/img/structure/B4597883.png)
![2,3-DIHYDRO-1H-INDOL-1-YL(3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE](/img/structure/B4597901.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)acrylamide](/img/structure/B4597906.png)
